molecular formula C21H13ClN2O B4926619 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one

6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one

Cat. No. B4926619
M. Wt: 344.8 g/mol
InChI Key: IXGGOWSOUJPSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that exhibits unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been found to inhibit angiogenesis, the process by which tumors develop a blood supply, further highlighting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one is its high solubility in water, which makes it suitable for in vitro experiments. However, its low bioavailability and limited stability in vivo pose challenges for its use in animal studies.

Future Directions

There are several future directions for the study of 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one. One potential direction is the development of novel formulations that improve its bioavailability and stability in vivo. Additionally, further studies are needed to investigate its potential as a combination therapy with other anticancer agents. Finally, its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be explored.
In conclusion, 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one is a promising compound with potential applications in cancer treatment and other diseases. Its unique chemical and biological properties make it a valuable subject for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one involves the condensation of 2-methyl-1-naphthol with 7-chloro-4-aminobenzamide in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent, and the product is obtained through recrystallization.

Scientific Research Applications

6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one has been extensively studied for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in inducing apoptosis in cancer cells.

properties

IUPAC Name

10-amino-11-chloro-4-methyl-8-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O/c1-10-6-7-16-13(8-10)17-11-4-2-3-5-12(11)21(25)14-9-15(22)19(23)20(24-16)18(14)17/h2-9H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGOWSOUJPSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=C2C5=CC=CC=C5C(=O)C4=CC(=C3N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one

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